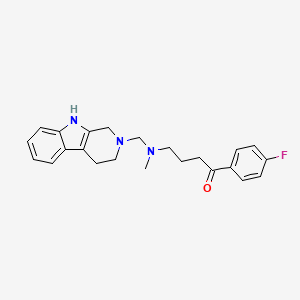

Butyrophenone, 4'-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)-

Description

Butyrophenone derivatives are a class of compounds characterized by a phenyl ketone backbone and diverse substituents, often associated with neuroleptic and psychotropic activities. The compound 4'-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)-butyrophenone features a fluorinated aromatic ring and a methyl-substituted tetrahydro-pyridoindole moiety.

Properties

CAS No. |

101221-63-0 |

|---|---|

Molecular Formula |

C23H26FN3O |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-[methyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)amino]butan-1-one |

InChI |

InChI=1S/C23H26FN3O/c1-26(13-4-7-23(28)17-8-10-18(24)11-9-17)16-27-14-12-20-19-5-2-3-6-21(19)25-22(20)15-27/h2-3,5-6,8-11,25H,4,7,12-16H2,1H3 |

InChI Key |

KCWAIWPGRLUYOS-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCC(=O)C1=CC=C(C=C1)F)CN2CCC3=C(C2)NC4=CC=CC=C34 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 4’-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)- involves multiple steps. The general synthetic route includes the following steps:

Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors to form the pyridoindole core.

Introduction of the Fluorobutyrophenone Moiety:

Final Coupling: The final step involves the coupling of the pyridoindole core with the fluorobutyrophenone moiety under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 4’-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)- undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

Substitution: Nucleophilic reagents such as halides, and electrophilic reagents such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Butyrophenone, 4’-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)- has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential as a TRPV1 antagonist, which could have implications in pain management and neurodegenerative diseases.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of pain and inflammation.

Industry: Used in the development of new pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Butyrophenone, 4’-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)- involves its interaction with the TRPV1 receptor. This receptor is involved in the sensation of pain and heat. By antagonizing this receptor, the compound can potentially reduce pain and inflammation. The molecular targets and pathways involved include the inhibition of TRPV1 receptor activation and the subsequent reduction in calcium ion influx .

Comparison with Similar Compounds

Comparison with Similar Butyrophenone Derivatives

Structural Analogues and Receptor Affinity Profiles

The compound’s structural uniqueness lies in its 4'-fluoro substitution and tetrahydro-pyridoindole side chain, which differentiate it from classical butyrophenones. Below is a comparative analysis with key analogues:

Table 1: Structural and Pharmacological Comparison

Key Observations:

Receptor Selectivity :

- The target compound’s tetrahydro-pyridoindole group may confer enhanced serotonin receptor modulation compared to molindone, similar to lumateperone’s 5-HT2A superiority over D2 .

- Sumitomo’s derivatives (e.g., Example Compound 1) prioritize structural diversity, incorporating spirocyclic or trifluoromethylphenyl groups for multifunctional activity .

Fluorination Impact :

Therapeutic Potential and Limitations

- Limitations : Unlike Sumitomo’s derivatives, the absence of trifluoromethyl or chlorophenyl groups may reduce anti-inflammatory or antifungal secondary activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.